Product packaging for 2-Bromo-3-chloroaniline(Cat. No.:CAS No. 96558-73-5)

2-Bromo-3-chloroaniline

Cat. No.: B079519
CAS No.: 96558-73-5
M. Wt: 206.47 g/mol
InChI Key: JHHMLFBYFNAPDZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Amines in Contemporary Chemical Science

Halogenated aromatic amines are of paramount importance in modern chemical science. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. derpharmachemica.comderpharmachemica.comgoogle.com The presence of halogen atoms on the aniline (B41778) ring significantly influences the compound's reactivity and biological activity. nih.gov This class of compounds is crucial for creating new materials and bioactive molecules. derpharmachemica.com For instance, they are utilized in the production of pesticides, insecticides, herbicides, and fire retardants. derpharmachemica.com

Aniline itself is a key intermediate for numerous drugs, and halogenation is a well-established strategy to enhance the bioactivity of organic molecules. nih.gov The introduction of halogens can improve a compound's potency against resistant pathogens and decrease the likelihood of resistance development. nih.gov

Overview of Research Trajectories for Aryl Halides and Anilines in Organic Chemistry

The study of aryl halides and anilines in organic chemistry has followed several key research paths. A significant area of focus is the development of new and efficient methods for their synthesis. This includes direct halogenation of aromatic amines and cross-coupling reactions. derpharmachemica.comrsc.org

Transition metal-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann condensations, have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for synthesizing complex anilines from aryl halides. bohrium.comencyclopedia.pubcdu.edu.au Research is also directed towards understanding the mechanisms of these reactions to improve their efficiency and selectivity. nih.gov Another important trajectory is the exploration of the applications of these compounds in materials science, such as in the development of nonlinear optical materials and conductive polymers. google.comccsenet.org

Theoretical and Applied Research Gaps Pertaining to 2-Bromo-3-chloroaniline

While halogenated anilines, in general, are well-studied, specific isomers like this compound have received less focused attention. A significant research gap exists in the comprehensive characterization of its reactivity in various modern synthetic transformations. There is a need for more detailed studies on its participation in advanced cross-coupling reactions, which could unlock new synthetic pathways to novel and potentially bioactive molecules.

Furthermore, while its use as a general intermediate is acknowledged, specific applications where the unique substitution pattern of this compound offers distinct advantages are not extensively documented. chembk.com Theoretical studies on its electronic properties and how they influence its reactivity compared to other di-halogenated anilines are also limited.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of a focused academic inquiry into this compound would be to fill the existing research gaps. This would involve a multi-faceted approach encompassing:

Synthesis and Optimization: Developing and refining synthetic routes to produce this compound with high yield and purity. chembk.com

Reactivity Profiling: Systematically investigating its behavior in a range of chemical reactions, including nucleophilic aromatic substitution, and various palladium-, copper-, and nickel-catalyzed cross-coupling reactions. bohrium.comcdu.edu.aumdpi.com

Spectroscopic and Structural Analysis: Comprehensive characterization of the compound using modern spectroscopic techniques to build a complete data profile.

Exploration of Synthetic Utility: Demonstrating its utility as a building block in the synthesis of target molecules with potential applications in medicinal chemistry or materials science. chembk.com

Chemical Properties and Synthesis of this compound

Physicochemical Properties

This compound is a solid at room temperature, appearing as a colorless or light yellow crystalline substance. chembk.com It has a molecular weight of 206.47 g/mol . nih.gov The compound is slightly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and ether. chembk.com Due to its nonpolar characteristics, it can bind to the stationary phase in column chromatography. chemicalbook.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrClN nih.gov
Molecular Weight 206.47 g/mol nih.gov
Appearance Colorless or light yellow crystal chembk.com
Melting Point 41-43 °C echemi.com
Boiling Point 277 °C echemi.com
Density 1.7 g/cm³ echemi.com
Solubility Slightly soluble in water, soluble in alcohol and ether chembk.com

Synthesis and Purification

A common method for the synthesis of halogenated anilines involves the reduction of the corresponding nitroaromatic compound. For instance, 3-bromo-2-chloroaniline (B183718) can be synthesized by the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) using iron powder in a mixture of acetic acid, ethanol, and water. chemicalbook.com The product is then neutralized and can be purified by flash column chromatography. chemicalbook.com Another approach involves the direct halogenation of anilines, although controlling the regioselectivity can be challenging. derpharmachemica.com

Purification of this compound is typically achieved through recrystallization or column chromatography on silica (B1680970) gel, utilizing solvent systems like petroleum ether and ethyl acetate. chemicalbook.com

Spectroscopic Data and Structural Elucidation

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The number of signals, their chemical shifts, and coupling patterns help in assigning the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include N-H stretching vibrations for the amine group and C-H and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further aid in structural confirmation.

Interactive Data Table: Spectroscopic Data for this compound

TechniqueKey FeaturesSource
¹H NMR Aromatic protons and amine protons show characteristic chemical shifts and coupling patterns. rsc.org
¹³C NMR Signals corresponding to the six carbon atoms of the benzene (B151609) ring. rsc.org
IR Spectroscopy N-H stretching, C-H aromatic stretching, C=C aromatic stretching, C-Br and C-Cl stretching. rsc.org
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, isotopic pattern due to bromine and chlorine. nih.gov

Chemical Reactivity and Synthetic Applications

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClN B079519 2-Bromo-3-chloroaniline CAS No. 96558-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHMLFBYFNAPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474294
Record name 2-bromo-3-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-73-5
Record name 2-bromo-3-chloroaniline
Source EPA DSSTox
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Record name 2-Bromo-3-chloroaniline
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Synthetic Methodologies for 2 Bromo 3 Chloroaniline and Analogous Halogenated Anilines

Electrophilic Aromatic Substitution Pathways for Substituted Anilines

The amino group of aniline (B41778) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This inherent reactivity can make selective halogenation challenging, often leading to multiple substitutions. libretexts.org

Regioselective Bromination Strategies

Direct bromination of anilines often results in the formation of polybrominated products. For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com To achieve selective monobromination, several strategies have been developed.

One approach involves the use of a directing group to control the position of bromination. For example, treatment of an aniline with n-butyllithium followed by trimethyltin (B158744) chloride in situ generates a tin amide. Subsequent reaction with bromine and a fluoride (B91410) workup can yield the p-bromoaniline with high regioselectivity, avoiding the formation of ortho or dibromo isomers. acs.orgnih.gov

Another method utilizes copper-catalyzed oxidative bromination. Treating unprotected anilines with sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) allows for regioselective bromination. researchgate.net

The use of ionic liquids as solvents with copper(II) bromide (CuBr2) has also been shown to achieve high yields and regioselectivity for para-bromination under mild conditions. nih.govbeilstein-journals.org

Directed Chlorination Techniques

Similar to bromination, direct chlorination of anilines can be difficult to control. nih.gov To overcome the challenges of over-reactivity and lack of regioselectivity, various directed chlorination methods have been explored.

Copper-catalyzed methods have proven effective. For instance, copper(II) chloride can be used for the direct ortho-halogenation of protected anilines under aerobic conditions, showing excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org The use of copper(II) chloride in ionic liquids also provides a pathway for the para-chlorination of unprotected anilines in high yields. nih.govbeilstein-journals.orgresearchgate.net

Palladium-catalyzed reactions offer another avenue for selective chlorination. For example, a Pd-catalyzed meta-C–H chlorination of anilines and phenols has been developed using norbornene as a mediator and a specific pyridone-based ligand. nih.gov More recently, a Pd-catalyzed meta-C–H chlorination of aniline derivatives using N-chlorosuccinimide (NCS) has been reported. rsc.org

Organocatalysis also presents a viable strategy. A secondary ammonium (B1175870) salt has been used as an organocatalyst for the highly regioselective ortho-chlorination of anilines. researchgate.net Furthermore, a combination of photoredox and organocatalysis has been employed for the mono-chlorination of anilines with excellent selectivity. rsc.orgrsc.org

Influence of Catalysis and Reaction Medium on Selectivity and Yield

The choice of catalyst and reaction medium plays a pivotal role in determining the selectivity and yield of halogenation reactions on anilines.

Catalysis:

Copper Catalysis: Copper(II) halides are effective for both bromination and chlorination, often favoring para-substitution in ionic liquids. nih.govbeilstein-journals.org Copper catalysts can also direct ortho-halogenation of protected anilines. rsc.org

Palladium Catalysis: Palladium catalysts enable more challenging C-H functionalizations, such as meta-chlorination, often requiring specific ligands and directing groups. nih.govrsc.org

Aniline Catalysis: Arylamines themselves can act as catalysts by forming N-haloarylamine intermediates, which are reactive yet selective electrophilic halogen sources. nih.govresearchgate.net

Reaction Medium:

Ionic Liquids: Provide a medium for high-yield, regioselective para-halogenation of unprotected anilines with copper halides under mild conditions, avoiding hazardous reagents. nih.govbeilstein-journals.org

Solvent Effects in N-Oxide Chemistry: In the halogenation of N,N-dialkylaniline N-oxides with thionyl halides, the choice of solvent is critical. Tetrahydrofuran (B95107) (THF) was found to be more efficient than other solvents for these transformations. nih.gov

Reductive Transformations of Nitroaromatic Precursors

A widely used and industrially significant method for the synthesis of halogenated anilines is the reduction of the corresponding halogenated nitroaromatic compounds. nih.govwikipedia.org This approach allows for the introduction of the halogen atoms onto the aromatic ring prior to the formation of the reactive aniline functionality.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroaromatics. researchgate.netwikipedia.org However, a major challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, the undesired removal of the halogen substituent. researchgate.net

The choice of catalyst is critical to achieve high chemoselectivity for the nitro group reduction while preserving the carbon-halogen bond.

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a common catalyst. The selectivity can be influenced by co-modification with both organic and inorganic ligands. ccspublishing.org.cn The use of hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C has been shown to selectively reduce a variety of halogenated nitroarenes. nih.gov

Platinum-based Catalysts: Platinum catalysts, sometimes modified with other metals like vanadium (Pt-V/C), have been investigated for the selective hydrogenation of halogenated nitroaromatics. researchgate.net

Bimetallic Catalysts: Combining two different metals can lead to synergistic effects, improving activity, selectivity, and stability. Both noble metal-based (e.g., Pt, Pd) and non-noble metal-based (e.g., Cu, Fe, Co, Ni) bimetallic catalysts have been explored. academax.com

Iron Oxides: Easily prepared and cost-effective γ-Fe2O3 nanosheets have been used as a highly efficient catalyst for the chemoselective hydrogenation of nitroaromatic compounds with hydrazine hydrate as the hydrogen source. bohrium.com

The reaction conditions, including solvent, temperature, and hydrogen pressure, are also key factors in achieving the desired chemoselectivity. researchgate.net

A synthesis for 3-bromo-2-chloroaniline (B183718) from 1-bromo-2-chloro-3-nitrobenzene (B1291829) has been described using iron powder in a mixture of acetic acid, ethanol (B145695), and water. chemicalbook.com

Chemical Reduction Methods

Besides catalytic hydrogenation, various chemical reducing agents can be employed for the conversion of nitroaromatics to anilines.

Iron in Acidic Media: The Béchamp reduction, using iron filings in acidic water, is a classic method for reducing aromatic nitro compounds. wikipedia.orgmdpi.com This method is broadly applicable to aromatic nitro compounds. wikipedia.org

Tin(II) Chloride: Tin(II) chloride is another common reagent for the reduction of nitroarenes. wikipedia.org

Sodium Hydrosulfite or Sodium Sulfide: These reagents can also be used for the reduction of nitro compounds. wikipedia.orgrsc.org

Indium with FeCl3·6H2O: A combination of indium and catalytic amounts of iron(III) chloride hexahydrate in methanol (B129727) effectively reduces a variety of nitroaromatic compounds to their corresponding anilines with good functional group compatibility. researchgate.net

Tetrahydroxydiboron (B82485): A metal-free method using tetrahydroxydiboron as the reductant and 4,4'-bipyridine (B149096) as an organocatalyst allows for the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature, tolerating sensitive functional groups including halogens. acs.org

The selection of the reduction method often depends on the specific substrate and the desired selectivity. For instance, metal hydrides are typically not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.org

Multistep Synthesis from Readily Available Anilines

A common and versatile approach to producing polysubstituted anilines involves the strategic modification of simpler, commercially available anilines. This often entails a sequence of protection, halogenation, and deprotection steps to achieve the desired substitution pattern.

Acetylation and Subsequent Halogenation Strategies

The amino group of aniline is a powerful activating group in electrophilic aromatic substitution, often leading to multiple halogenations and a lack of regioselectivity. ucalgary.cabyjus.com To control the reaction, the amino group is frequently "protected" by acetylation, converting it to an acetamido group (-NHCOCH₃). ucalgary.calibretexts.org This is typically achieved by reacting the aniline with acetic anhydride (B1165640). libretexts.org The resulting acetanilide (B955) is less reactive, and the bulky acetamido group sterically hinders the ortho positions, often favoring para-substitution. ucalgary.capearson.com

This strategy is exemplified in the multistep synthesis of compounds like 4-bromo-2-chloroaniline (B1269894) from aniline. researchgate.net The process begins with the acetylation of aniline to form acetanilide. scribd.comscribd.com Subsequent bromination, often using bromine in acetic acid, yields 4-bromoacetanilide. scribd.com This is followed by chlorination to produce 4-bromo-2-chloroacetanilide. scribd.comscribd.com

The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the halogenation of anilides and other activated aromatic compounds. beilstein-journals.org The reactivity of NXS can be enhanced by using catalysts like Lewis or Brønsted acids. beilstein-journals.org

Table 1: Halogenation of Acetanilide Derivatives

Starting MaterialReagent(s)ProductReference(s)
AcetanilideBromine, Acetic Acid4-Bromoacetanilide scribd.com
4-BromoacetanilideSodium Chlorate, HCl4-Bromo-2-chloroacetanilide scribd.com
AcetanilidesOxone, NaClo-Chloroacetanilides researchgate.net

This table is for illustrative purposes and may not be exhaustive.

Hydrolytic Routes to Aromatic Amines

Following the desired halogenation steps, the protecting acetyl group is removed to regenerate the amino group. This is typically accomplished through hydrolysis, which can be carried out under acidic or basic conditions. ucalgary.cachemguide.co.uk For example, heating the halogenated acetanilide with aqueous acid, such as a mixture of hydrochloric acid and ethanol, will cleave the amide bond to yield the corresponding halogenated aniline. scribd.comscribd.com

Enzymatic hydrolysis offers a milder alternative to chemical methods. googleapis.com Aryl acylamidases (EC 3.5.1.13) can catalyze the hydrolysis of anilides to their corresponding anilines. googleapis.com This method can be particularly advantageous when dealing with sensitive substrates that might not tolerate harsh acidic or basic conditions. googleapis.com

Emerging and Green Synthetic Approaches for Halogenated Aniline Scaffolds

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of "green" approaches for the production of halogenated anilines, aiming to reduce the use of hazardous reagents and solvents.

One such approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with a small amount of liquid auxiliary. beilstein-journals.org This technique has been successfully applied to the halogenation of anilines and phenols using N-halosuccinimides, offering a catalyst-free and often solvent-free alternative to traditional methods. beilstein-journals.org

The use of water as a reaction solvent is another key aspect of green chemistry. google.com Researchers have developed methods for the synthesis of halogenated compounds in aqueous media, which is non-toxic, inexpensive, and non-flammable. google.com For example, the palladium-catalyzed ortho-iodination of benzoic acids has been achieved in water using potassium iodide as the iodine source. researchgate.net

Furthermore, innovative strategies involving the manipulation of the oxidation state of the aniline nitrogen have emerged. The treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a route to regioselectively halogenated anilines. nih.govnih.gov This method allows for selective para-bromination or ortho-chlorination under mild conditions. nih.govnih.gov

Table 2: Comparison of Synthetic Methodologies

MethodAdvantagesDisadvantagesReference(s)
Acetylation/Halogenation/HydrolysisWell-established, versatile, good control of regioselectivityMultistep, may use harsh reagents ucalgary.cascribd.comscribd.com
MechanochemistryCatalyst-free, often solvent-free, rapidMay not be suitable for all substrates beilstein-journals.org
Aqueous SynthesisEnvironmentally friendly, safeSubstrate solubility can be an issue google.com
N-Oxide ChemistryHigh regioselectivity, mild conditionsRequires preparation of N-oxide nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Chloroaniline

Electrophilic Aromatic Substitution Reactions of 2-Bromo-3-chloroaniline

The aromatic ring of this compound is susceptible to attack by electrophiles, a characteristic reaction of benzene (B151609) and its derivatives. The regioselectivity of these substitutions is dictated by the combined electronic and steric influences of the existing substituents.

Steric and Electronic Directing Effects of Halogen and Amino Substituents

The amino (-NH2) group is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. openstax.orglibretexts.org This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring, which increases the electron density at these positions. libretexts.org

Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. In this compound, the positions ortho and para to the strongly activating amino group are C6, C4, and C2. The C2 position is already substituted with a bromine atom, and the C3 with a chlorine atom. Therefore, incoming electrophiles are primarily directed to the C4 and C6 positions.

For instance, in the electrophilic bromination of meta-substituted anilines, the regioselectivity is markedly dependent on the polarity of the solvent. lookchem.comthieme-connect.com In some cases, the product where the incoming bromo group is positioned ortho to the amine can predominate, despite being the most sterically hindered isomer. thieme-connect.com

Exploration of Reactivity Towards Novel Electrophiles

The reaction of this compound with various electrophiles is a key method for its functionalization. For example, bromination can be achieved using reagents like N-bromosuccinimide. lookchem.com The regioselectivity of such reactions can be tuned by the choice of solvent. lookchem.com Other electrophilic substitution reactions, such as nitration and sulfonation, are also possible, with the directing effects of the substituents guiding the position of the incoming electrophile.

The use of novel brominating agents and conditions, such as a mixture of dimethyl sulfoxide (B87167) and aqueous hydrobromic acid, has been explored to achieve site-specific bromination of substituted benzenes. psu.edu For a compound like m-chloroaniline, this method has been shown to yield 6-bromo-3-chloroaniline. psu.edu

Nucleophilic Aromatic Substitution Reactions Involving Aryl Halides

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. This reaction is generally less facile than electrophilic substitution on the same ring and often requires specific conditions.

Displacement of Bromine and Chlorine Atoms by Various Nucleophiles

The displacement of the bromine and chlorine atoms in this compound by nucleophiles is a potential pathway for further derivatization. Generally, in nucleophilic aromatic substitution (SNAr), the rate of reaction is influenced by the nature of the leaving group, with the order of reactivity typically being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. masterorganicchemistry.comlibretexts.org

However, the presence of activating groups, such as nitro groups ortho and para to the leaving group, can significantly facilitate SNAr reactions. masterorganicchemistry.com In the case of this compound, the absence of such strong activating groups makes direct nucleophilic displacement challenging.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig C-N Coupling)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate for these reactions, offering two potential sites for coupling.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prominent example. This reaction is typically catalyzed by a palladium complex. nih.gov Due to the differential reactivity of the C-Br and C-Cl bonds, selective coupling at the more reactive C-Br bond is often achievable. For instance, Suzuki-Miyaura coupling at the C3 position (bromine) of 3-bromo-2-chloroaniline (B183718) with arylboronic acids proceeds efficiently using palladium catalysts.

The Buchwald-Hartwig C-N coupling is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgacs.org This reaction provides a direct method for the synthesis of more complex aniline (B41778) derivatives from this compound. The development of specialized ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide variety of amines with aryl halides. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions. researchgate.net

Below is a table summarizing representative conditions for these cross-coupling reactions:

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄-K₂CO₃Toluene/MeOH (2:1)9089
Buchwald-Hartwig C-N CouplingPd(OAc)₂SPhosCs₂CO₃THF--

Note: The data in this table is illustrative and specific conditions may vary depending on the substrates and desired products.

Reactions at the Amine Functionality of this compound

The amino group of this compound is itself a reactive functional group. It can undergo a variety of transformations, including acylation, alkylation, and diazotization.

Acylation of the amino group, for example, by reacting it with acetic anhydride (B1165640), can be used to form the corresponding acetamide. openstax.orglibretexts.org This transformation is often employed as a protecting strategy to moderate the high reactivity of the amino group during subsequent electrophilic aromatic substitution reactions. openstax.orglibretexts.org The resulting amido group is still activating and ortho-, para-directing, but less so than the free amino group. openstax.orglibretexts.org

The amino group can also be a nucleophile in its own right, participating in reactions such as the formation of Schiff bases or in coupling reactions. Furthermore, primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid. learncbse.in These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

Acylation and Amidation Reactions for Derivative Synthesis

The amino group of this compound serves as a versatile nucleophile for acylation and amidation reactions, enabling the synthesis of a wide array of derivatives. These reactions typically involve the treatment of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. The resulting N-acylated products are important intermediates in organic synthesis.

A common and straightforward method for the acylation of halo-substituted anilines is the reaction with acetic anhydride. smolecule.com While specific studies on this compound are not extensively detailed, the reaction mechanism follows a well-established pathway for related compounds like 4-bromo-2-chloroaniline (B1269894). In this process, the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. smolecule.com For instance, the acetylation of 4-bromo-2-chloroaniline is typically performed using acetic anhydride in the presence of a base like pyridine, which also acts as a catalyst and neutralizes the acetic acid formed during the reaction. smolecule.com This general procedure is applicable for the synthesis of N-(2-bromo-3-chlorophenyl)acetamide from this compound.

The reaction conditions can be optimized to achieve high yields. Typical solvents include inert organic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107), with reaction temperatures ranging from room temperature to reflux, depending on the specific reactants. The resulting amides, such as N-aryl acetamides, are often stable, crystalline solids that can be purified by recrystallization. google.com These acylated derivatives can then be used in subsequent synthetic steps, for example, as protected intermediates in multi-step synthesis sequences. researchgate.net

Table 1: Representative Acylation of a Dihaloaniline

Aniline SubstrateAcylating AgentBase/CatalystSolventProductReference
4-Bromo-2-chloroanilineAcetic AnhydridePyridineDichloromethaneN-(4-Bromo-2-chlorophenyl)acetamide smolecule.com

Condensation Reactions Leading to Schiff Bases and Related Imines

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically under acid or base catalysis. youtube.com The resulting C=N double bond of the imine is a key functional group in many biologically active compounds and synthetic intermediates.

The synthesis of Schiff bases from anilines is a fundamental reaction in organic chemistry. The general procedure involves mixing the aniline with a carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and often heating the mixture to drive the reaction to completion. The water produced can be removed azeotropically to shift the equilibrium towards the product.

While specific examples detailing the synthesis of Schiff bases directly from this compound are not prevalent in the reviewed literature, the reactivity is analogous to other substituted anilines. For example, studies on other haloanilines demonstrate their condensation with various aromatic and aliphatic aldehydes to yield the corresponding imine derivatives. researchgate.net These reactions are crucial for creating building blocks used in the synthesis of heterocyclic compounds and other complex molecular architectures.

Table 2: General Scheme for Schiff Base Formation

Reactant AReactant B (Carbonyl Compound)Reaction TypeProduct TypeGeneral ConditionsReference
This compoundR-CHO (Aldehyde) or R-CO-R' (Ketone)CondensationSchiff Base (Imine)Ethanol or Methanol, Heat, Catalytic Acid/Base youtube.com

Formation of Substituted Urea (B33335) and Thiourea (B124793) Derivatives

Substituted ureas and thioureas are classes of compounds with significant applications, and they can be synthesized from this compound. The formation of these derivatives occurs through the reaction of the aniline's amino group with isocyanates or isothiocyanates, respectively. researchgate.nettubitak.gov.tr This addition reaction is generally high-yielding and proceeds under mild conditions.

To synthesize a substituted urea, this compound is treated with an appropriate isocyanate (R-N=C=O). The nucleophilic nitrogen of the aniline attacks the electrophilic central carbon of the isocyanate, leading to the formation of the urea linkage. The reaction is often carried out at room temperature in an inert solvent like tetrahydrofuran (THF). tubitak.gov.tr

Similarly, thiourea derivatives are prepared by reacting this compound with an isothiocyanate (R-N=C=S). mdpi.comnih.gov The mechanism is analogous to urea formation. These reactions provide a straightforward route to a diverse range of N-aryl thioureas, which are valuable precursors for the synthesis of various heterocyclic compounds, including thiazoles. nih.gov The choice of the isocyanate or isothiocyanate allows for the introduction of various substituents, enabling the fine-tuning of the final product's properties. clockss.org

Table 3: Synthesis of Urea and Thiourea Derivatives

Aniline SubstrateReagentProduct ClassGeneral Reaction ConditionsReference
This compoundAryl or Alkyl IsocyanateN,N'-Disubstituted UreaTHF, Room Temperature tubitak.gov.tr
This compoundAryl or Alkyl IsothiocyanateN,N'-Disubstituted ThioureaDichloromethane or tert-Butanol mdpi.com

Cyclization and Ring-Forming Reactions Utilizing this compound as a Building Block

This compound is a valuable building block for the synthesis of various heterocyclic ring systems, owing to the presence of the amino group and two distinct halogen atoms that can participate in cyclization reactions. Transition-metal catalysis, particularly with palladium, is a powerful tool for constructing complex molecules from such precursors. acs.orgresearchgate.net

One of the most significant applications of haloanilines in this context is the Larock indole (B1671886) synthesis. This palladium-catalyzed heteroannulation reaction involves the coupling of a 2-haloaniline with an alkyne to form an indole ring. acs.orgub.edu The use of 2-bromoanilines or 2-chloroanilines instead of the more reactive but expensive 2-iodoanilines is of great practical and economic value. acs.org By carefully selecting the palladium catalyst, ligand, base, and solvent, 2,3-disubstituted indoles can be synthesized with high regioselectivity. acs.orgresearchgate.net For this compound, the reaction would likely proceed via oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by insertion of the alkyne and subsequent reductive elimination to form the indole ring.

Furthermore, the presence of both bromine and chlorine atoms allows for potential selective or sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed processes, which can be exploited to control the reaction pathway. For example, a palladium-catalyzed condensation of 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) can yield diphenylamine (B1679370) intermediates, which can then undergo ligand-controlled intramolecular cyclization to form various heterocycles like carbazoles, indoles, and acridines. nih.gov This highlights the versatility of haloaniline building blocks in constructing diverse molecular scaffolds.

Table 4: Representative Cyclization Reactions with Haloanilines

Reaction TypeAniline SubstrateCoupling PartnerCatalyst System (Example)Product ClassReference
Larock Indolization2-Bromo- or 2-ChloroanilineInternal AlkynePd(OAc)₂, DtBPF, K₂CO₃2,3-Disubstituted Indoles acs.org
Tandem Condensation/Cyclization2-Chloroaniline derivative2-BromostyrenePd₂(dba)₃, Ligand (e.g., DavePhos)Indoles, Carbazoles, Acridines nih.gov

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. scispace.com For this compound, the mass spectrum is distinguished by a complex molecular ion region due to the natural isotopic abundances of both bromine and chlorine.

Bromine has two major isotopes, ⁷⁹Br (approximately 50.7% abundance) and ⁸¹Br (approximately 49.3% abundance), while chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). savemyexams.comchemguide.co.uk This results in a characteristic cluster of peaks for the molecular ion (M), designated as M, M+2, and M+4. The molecular ion containing the lightest isotopes, [C₆H₅⁷⁹Br³⁵ClN]⁺, gives rise to the M peak at an m/z (mass-to-charge ratio) of approximately 205. The M+2 peak, at m/z 207, arises from the presence of either one ⁸¹Br isotope or one ³⁷Cl isotope ([C₆H₅⁸¹Br³⁵ClN]⁺ or [C₆H₅⁷⁹Br³⁷ClN]⁺). The M+4 peak at m/z 209 corresponds to the molecular ion containing both heavier isotopes, [C₆H₅⁸¹Br³⁷ClN]⁺. chemguide.co.uknih.gov The relative intensities of these peaks are a predictable combination of the isotopic ratios, with the M+2 peak typically being the most intense in the cluster for a compound with one bromine and one chlorine atom.

The fragmentation of this compound in the mass spectrometer proceeds through several potential pathways upon ionization. The energized molecular ion can undergo bond cleavages to produce smaller, stable fragment ions. Common fragmentation patterns for halogenated aromatic compounds involve the loss of halogen atoms or other small neutral molecules.

Potential Fragmentation Pathways:

Loss of a Bromine atom: The molecular ion can lose a bromine radical (·Br) to form ions at m/z 126 and 128, corresponding to [M-⁷⁹Br]⁺ and [M-⁸¹Br]⁺.

Loss of a Chlorine atom: Similarly, the loss of a chlorine radical (·Cl) can occur, resulting in fragment ions at m/z 170 and 172, corresponding to [M-³⁵Cl]⁺ and [M-³⁷Cl]⁺.

Loss of Halogen Halides: Elimination of neutral hydrogen chloride (HCl) or hydrogen bromide (HBr) from the molecular ion is also a possible fragmentation route.

The precise fragmentation pattern and the relative abundance of each fragment ion provide a unique fingerprint that confirms the identity and structural features of this compound.

Ion Species Contributing Isotopes Expected m/z Description
[M]⁺⁷⁹Br, ³⁵Cl205Molecular ion with lightest isotopes
[M+2]⁺(⁸¹Br, ³⁵Cl) or (⁷⁹Br, ³⁷Cl)207Molecular ion with one heavy isotope
[M+4]⁺⁸¹Br, ³⁷Cl209Molecular ion with both heavy isotopes
[M-Br]⁺C₆H₅³⁵ClN126Fragment from loss of ⁷⁹Br
[M-Cl]⁺C₆H₅⁷⁹BrN170Fragment from loss of ³⁵Cl

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.

While a specific single-crystal X-ray diffraction study for neutral this compound is not available in the surveyed literature, extensive studies on closely related halogenated anilines provide significant insight into the expected structural characteristics. researchgate.netresearchgate.net

The table below presents the crystallographic data for 6-bromo-3-chloroanilinium bromide as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Parameter Value for 6-bromo-3-chloroanilinium bromide researchgate.net Description
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique angle.
Space Group P2₁/cDefines the symmetry elements of the unit cell.
a (Å) 10.520Length of the 'a' axis of the unit cell.
b (Å) 8.4238Length of the 'b' axis of the unit cell.
c (Å) 10.502Length of the 'c' axis of the unit cell.
**β (°) **108.55The angle of the 'β' axis of the unit cell.
Z 4The number of molecules per unit cell.

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions, which are fundamental to the stability and properties of the solid state. Based on studies of similar molecules, several key interactions can be anticipated. researchgate.netresearchgate.netresearchgate.net

Hydrogen Bonding: The primary intermolecular interaction would likely be hydrogen bonds formed between the amine (-NH₂) group of one molecule and the electronegative halogen atoms (bromine or chlorine) of a neighboring molecule. These N-H···Cl and N-H···Br bonds are a common and structure-directing feature in the crystals of halogenated anilines. researchgate.net

π-π Stacking: The aromatic rings of the aniline molecules can interact through π-π stacking. In this arrangement, the electron-rich π systems of adjacent rings align, contributing to the cohesive energy of the crystal. The geometry of this stacking can be either face-to-face or offset.

Spectroscopic Characterization and Advanced Structural Elucidation Studies

Reactivity Profile

The reactivity of 2-bromo-3-chloroaniline is influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen atoms. The amino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself. sundarbanmahavidyalaya.in However, the presence of two halogen atoms deactivates the ring to some extent.

The bromine and chlorine atoms can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by a strong electron-withdrawing group. More importantly, they serve as handles for various cross-coupling reactions.

Role as a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis. chembk.com It can be used to introduce the 2-bromo-3-chloro-phenylamino moiety into larger molecules. Its functional groups allow for a variety of subsequent transformations. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a range of Sandmeyer-type reactions. sundarbanmahavidyalaya.in The halogen atoms can be replaced or used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. derpharmachemica.com

Participation in Cross-Coupling Reactions

This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules.

Suzuki Coupling: The bromine or chlorine atom can be coupled with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Reaction: It can react with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Buchwald-Hartwig Amination: The halogen atoms can be replaced by an amine in a palladium-catalyzed reaction to form a diarylamine or an N-aryl heterocycle.

Sonogashira Coupling: The bromo or chloro substituent can be coupled with a terminal alkyne using a palladium and copper co-catalyst system.

These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse range of derivatives. derpharmachemica.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Chloroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like 2-bromo-3-chloroaniline. These methods, including Density Functional Theory (DFT) and ab initio approaches, provide insights into the molecule's geometry, electronic structure, and bonding.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The planarity of the benzene (B151609) ring and the orientation of the amino (-NH2), bromo (-Br), and chloro (-Cl) substituents are key parameters. While specific conformational analysis for this compound is not published, studies on similar halogenated anilines suggest that the planarity of the aromatic ring is largely maintained, with the primary conformational flexibility arising from the orientation of the amino group's hydrogen atoms.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another important tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and halogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino group and the aromatic ring.

Table 1: Hypothetical Electronic Properties of this compound

Parameter Predicted Value/Characteristic Significance
HOMO Energy Relatively high Indicates electron-donating ability
LUMO Energy Relatively low Indicates electron-accepting ability
HOMO-LUMO Gap Moderate Suggests moderate chemical reactivity

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance. In this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring (n → π*), which contributes to the stability of the molecule. It would also describe the nature of the C-Br, C-Cl, and C-N bonds in terms of their hybridization and polarity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these would include:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra, helping to assign the vibrational modes of the molecule to specific bond stretches, bends, and torsions.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, an MD simulation could provide insights into its conformational changes, vibrational motions, and interactions with solvent molecules. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can study how the solvent affects the molecule's structure and dynamics, and vice versa. This is particularly important for understanding its solubility and reactivity in different environments. No specific MD simulation studies for this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. For this compound and its derivatives, QSAR studies could be employed to predict their potential biological activities, such as toxicity or antimicrobial effects, based on calculated molecular descriptors. Similarly, QSPR models could predict physical properties like boiling point, solubility, or partition coefficient. The development of such models requires a dataset of compounds with known activities or properties, and at present, no specific QSAR or QSPR studies focused on a series of derivatives of this compound are available in the literature.

Applications of 2 Bromo 3 Chloroaniline in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Halogenated anilines are fundamental precursors in the pharmaceutical industry, and 2-bromo-3-chloroaniline is no exception. It serves as a starting material for the synthesis of various intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). The presence of two different halogens offers opportunities for selective cross-coupling reactions, while the amine group can be readily diazotized or acylated to build more complex heterocyclic systems.

The term "biologically active scaffold" refers to a core molecular structure that is responsible for a compound's therapeutic activity. Organic intermediates like this compound are crucial for creating these scaffolds. While specific examples detailing the synthesis of novel scaffolds directly from this compound are not extensively documented in publicly available literature, the application of closely related isomers, such as 4-bromo-2-chloroaniline (B1269894), is well-established in the synthesis of pharmaceuticals and antihistamine drugs. guidechem.com The synthetic utility of such compounds lies in their ability to undergo sequential reactions. For instance, the bromine atom can be targeted for a Suzuki or Stille coupling reaction to introduce a new carbon-carbon bond, and the amine group can be used to form heterocyclic rings like quinolines or quinoxalines, which are common scaffolds in many drug molecules.

Chirality is a critical concept in drug development, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. The synthesis of single-enantiomer drugs is a major focus of medicinal chemistry. While direct synthesis of chiral compounds from this compound is not prominently detailed, related bromo- and chloro-substituted compounds are key components in the synthesis of molecules with significant antitumor potential. For example, research into daunorubicin (B1662515) analogs has shown that the introduction of bromo- and chloro-substituents on the sugar moiety can lead to compounds with high in vivo activity against lymphocytic leukemia. nih.gov

The general strategy involves using a precursor like this compound to build a larger achiral molecule, which is then subjected to an asymmetric reaction or resolved into its separate enantiomers. For instance, many chiral derivatives of natural products, such as baicalin, have been synthesized and shown to possess enhanced antitumor activity, demonstrating the principle that introducing chirality can significantly improve a drug's efficacy. nih.gov These chiral compounds often exhibit improved target specificity and reduced side effects.

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors that block this interaction are a promising area of cancer immunotherapy. rsc.org The development of these inhibitors often relies on complex molecular scaffolds, frequently featuring a biphenyl (B1667301) core structure. researchgate.net

While there is no direct evidence in the searched literature of this compound being used as a starting material for these inhibitors, the synthesis of potent PD-L1 inhibitors has been reported starting from related di-bromo compounds like 2-bromo-3-(bromomethyl)-1,1′-biphenyl. nih.gov This highlights the importance of the bromine atom as a reactive handle for constructing the necessary biphenyl motif. The development of small-molecule PD-L1 inhibitors is an area of intense research, and versatile building blocks containing bromo- and chloro-substituents remain of high interest to medicinal chemists exploring new synthetic routes. nih.govnih.gov

Building Block for Agrochemicals and Pesticides

Substituted anilines are foundational materials for the agrochemical industry. googleapis.com They are used to synthesize a variety of herbicides, fungicides, and insecticides. The specific substitution pattern of halogens on the aniline (B41778) ring is critical for determining the biological activity and selectivity of the final product. For example, the related isomer 4-bromo-2-chloroaniline is cited as an important intermediate in the agrochemical sector. guidechem.com The synthesis of these agrochemicals often involves converting the aniline group into other functionalities or using it to direct further substitutions on the aromatic ring. The presence of bromine and chlorine provides metabolic stability and modulates the lipophilicity of the molecule, which is crucial for its transport and activity within the target organism.

Synthesis of Advanced Dye and Pigment Molecules

The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the diazotization of an aromatic amine followed by coupling with an electron-rich partner. Substituted anilines are therefore key starting materials. Research has demonstrated the synthesis of disperse azo dyes using precursors like 3-chloroaniline (B41212) and 4-bromoaniline (B143363) for coloring polyester (B1180765) fabrics. researchgate.netijirset.com

The general synthetic pathway, which is applicable to this compound, involves two main steps:

Diazotization: The amine group (-NH₂) of the aniline is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt (-N₂⁺).

Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or another aniline, to form the azo compound (-N=N-), which is the chromophore responsible for the color.

The specific shade and properties of the resulting dye are determined by the substituents on both the aniline and the coupling component. The bromo- and chloro-substituents on the this compound ring would influence the electronic properties of the diazonium salt and, consequently, the final color and lightfastness of the dye.

Utilization in Specialized Materials Chemistry (e.g., components for photosensitive materials, OLED intermediates)

The unique electronic properties of halogenated aromatic compounds make them attractive for applications in materials science. They can serve as building blocks for larger, conjugated systems used in organic electronics.

While the direct application of this compound is not specified, it is a potential precursor for more complex molecules used in these fields. For instance, Organic Light-Emitting Diodes (OLEDs) often employ triarylamine derivatives or other complex heterocyclic systems as charge-transporting or emissive materials. uniss.itresearchgate.net The synthesis of these advanced materials frequently involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) where a bromo-aromatic compound is coupled with an amine. Therefore, this compound could be used to introduce a substituted phenylamine moiety into a larger molecular framework designed for OLED applications. Similarly, its structure could be incorporated into polymers or molecules designed for photosensitive applications, where the halogen atoms can be used to tune the material's electronic and photophysical properties. guidechem.com

Investigation of Biological Activities of 2 Bromo 3 Chloroaniline Derivatives

Antimicrobial Activity Studies of Halogenated Anilines

Halogenated anilines have demonstrated notable antimicrobial properties, suggesting their potential as a foundation for the development of novel antibacterial and antifungal agents. Research into these compounds has provided insights into their efficacy against a variety of microbial pathogens.

Evaluation against Various Bacterial and Fungal Strains

Studies on halogen-substituted aniline (B41778) derivatives have demonstrated their potential as antimicrobial agents. For instance, the antimicrobial efficacy of 68 aniline derivatives was evaluated against Vibrio parahaemolyticus and Vibrio harveyi. In this screening, 2-Bromo-3-chloroaniline was found to have a Minimum Inhibitory Concentration (MIC) of >500 µg/mL against V. harveyi and 325 µg/mL against V. parahaemolyticus. mdpi.com

In a study investigating closely related halogenated anilines, 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA) were tested against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The results showed that 4B3CA had a MIC of 200 μg/mL, while 3,5-DBA had a MIC of 100 μg/mL against UPEC. nih.gov Both compounds also exhibited antibiofilm activity, with a biofilm inhibition IC50 value of 10 μg/mL. nih.gov

CompoundMicroorganismMIC (µg/mL)
This compoundVibrio harveyi>500
This compoundVibrio parahaemolyticus325
4-Bromo-3-chloroaniline (4B3CA)Uropathogenic Escherichia coli (UPEC)200
3,5-Dibromoaniline (3,5-DBA)Uropathogenic Escherichia coli (UPEC)100

Mechanistic Investigations of Antimicrobial Action (e.g., cell membrane disruption, metabolic interference)

Research into the antimicrobial mechanisms of halogenated anilines suggests that their mode of action may involve interference with key cellular processes. In the case of 4-bromo-3-chloroaniline and 3,5-dibromoaniline, treatment of UPEC led to a significant downregulation of genes related to virulence and biofilm formation. nih.gov Notably, a marked downregulation of the adenylate cyclase genes, cyaA and crp, was observed. nih.gov This suggests that the primary mode of action for these halogenated anilines could be the inhibition of adenylate cyclase activity, which in turn affects both antimicrobial and antibiofilm functions. nih.govresearchgate.net The presence of halogen atoms is thought to enhance the binding affinity of these compounds to adenylate cyclase through stabilizing halogen bond interactions. nih.govresearchgate.net

Anticancer and Cytotoxic Activity Research

Derivatives of this compound have been utilized in the synthesis of compounds with potential anticancer properties, highlighting the importance of this scaffold in medicinal chemistry.

Synthesis and Evaluation of Derivatives with Antitumor Properties

While direct studies on the antitumor properties of this compound derivatives are limited, the parent compound has been used as a key intermediate in the synthesis of potent anticancer agents. For example, this compound is a starting material in the synthesis of macrocyclic Mcl-1 inhibitors. google.comgoogle.com Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, making it a key therapeutic target. nih.gov The synthesis of these inhibitors underscores the utility of the this compound structure in developing targeted cancer therapies.

Furthermore, studies on other substituted anilines have shown promising cytotoxic activity. For instance, aniline-substituted thienopyrimidines have been evaluated for their anti-colorectal cancer activity, with halogen-substituted derivatives showing notable cytotoxic properties against the HCT116 cell line. researchgate.net Similarly, benzothiazole (B30560) aniline derivatives have demonstrated selective inhibitory activities against liver cancer cells. mdpi.com

Inhibition of Key Biological Processes (e.g., c-myc/max/DNA complex formation)

The therapeutic potential of this compound derivatives extends to the inhibition of crucial biological pathways implicated in cancer progression. As mentioned, this compound is a precursor in the synthesis of Mcl-1 inhibitors. google.comgoogle.comnih.govgoogle.com By inhibiting Mcl-1, these compounds can induce apoptosis in cancer cells that rely on this protein for survival.

Additionally, this compound has been employed in the synthesis of kinase inhibitors. researchgate.netbeilstein-archives.org Kinases are a family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The development of kinase inhibitors is a major focus of modern cancer therapy. The use of this compound in synthesizing such inhibitors points to its role in creating molecules that can interfere with these key oncogenic signaling pathways.

Enzyme Inhibition and Protein Interaction Studies

The structural features of this compound make it a valuable building block for the design of molecules that can interact with and inhibit specific enzymes. As noted in the previous section, this compound has been used in the synthesis of inhibitors for key enzyme families.

Molecular Docking Simulations for Target Binding

No specific studies detailing molecular docking simulations for derivatives of this compound were found. Such a study would typically involve:

Identification of a biological target: A protein or enzyme believed to be relevant to a specific disease or biological process.

Computational modeling: Using software to predict how different derivatives of this compound would bind to the active site of the target.

Analysis of interactions: Examining the binding energy, hydrogen bonds, and other intermolecular forces to estimate the potency of the derivatives as inhibitors or activators of the target.

Without specific research, a data table of binding energies and interacting residues for these derivatives cannot be generated.

Toxicological Screening of Derivatives using Biological Models (e.g., Caenorhabditis elegans assays, seed germination assays)

No toxicological studies using Caenorhabditis elegans or seed germination assays for derivatives of this compound were identified. A typical toxicological investigation using these models would include:

Caenorhabditis elegans Assays: Exposing the nematodes to various concentrations of the derivatives and measuring endpoints such as lethality (LC50 values), growth, reproduction, and specific behavioral or developmental changes. nih.govnih.gov

Seed Germination Assays: Treating seeds of a model plant (e.g., garden cress, Lepidium sativum) with the derivatives to measure effects on germination rate, root elongation, and shoot growth, which are indicators of phytotoxicity. mdpi.comnih.gov

As no experimental data for this compound derivatives is available, a data table summarizing toxicological endpoints like LC50 values or germination inhibition percentages cannot be provided.

Environmental Fate and Analytical Methodologies for 2 Bromo 3 Chloroaniline

Environmental Persistence and Biodegradation Pathways

The persistence of a chemical in the environment is determined by its resistance to degradation processes, which can be biotic (biodegradation) or abiotic (e.g., photolysis, hydrolysis). Halogenated anilines are generally considered persistent environmental contaminants. nih.gov The number and position of halogen substituents on the aromatic ring significantly influence their resistance to microbial degradation. researchgate.net

While specific studies on the biodegradation of 2-bromo-3-chloroaniline are not extensively detailed in the available literature, the metabolic pathways for other chloroanilines have been investigated and provide a likely model. Numerous bacterial strains have been isolated that can degrade various monochloroanilines and dichloroanilines, often utilizing them as a sole source of carbon and nitrogen. researchgate.netfrontiersin.org

The primary mechanism for the aerobic bacterial degradation of chloroanilines involves an initial dioxygenase-catalyzed attack on the aromatic ring. This leads to the formation of a substituted catechol, such as 4-chlorocatechol (B124253) in the case of 4-chloroaniline (B138754) degradation. researchgate.net The chlorocatechol intermediate is then typically processed through one of two main ring-cleavage pathways: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org Most bacteria that degrade chloroanilines utilize the modified ortho-cleavage pathway to further metabolize the ring structure, eventually leading to mineralization into carbon dioxide, water, and inorganic halides. frontiersin.org For instance, the novel strain Delftia tsuruhatensis H1 has been shown to decompose compounds like 3,4-dichloroaniline (B118046) via an ortho-cleavage pathway. Similarly, Rhodococcus sp. has been reported to degrade chloroanilines through the formation of catechol as a terminal intermediate. plos.org

Given these precedents, it is hypothesized that the biodegradation of this compound would proceed through a similar pathway, initiated by enzymatic dehalogenation and/or hydroxylation, followed by aromatic ring cleavage. The presence of two different halogens may complicate this process, potentially requiring a microbial consortium with diverse enzymatic capabilities for complete degradation.

Assessment of Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, leading to concentrations within the organism that are greater than in the surrounding medium. The potential for a compound to bioaccumulate is a critical factor in assessing its environmental risk.

Information regarding the bioaccumulation of this compound in terrestrial systems is scarce. The behavior in soil is complex, as chloroanilines tend to adsorb to soil particles, which can reduce their bioavailability to soil-dwelling organisms. researchgate.net The extent of this adsorption and subsequent potential for uptake by plants and other terrestrial life would depend on various factors, including soil organic matter content, pH, and the specific properties of the compound.

Table 1: Bioaccumulation Potential Indicators for Chloroanilines
CompoundParameterValueImplication for Bioaccumulation Potential
p-Chloroanilinelog KOW1.83Low
p-ChloroanilineBCFLow (experimentally determined)Low
This compoundlog KOWData not available (Inferred to be low-to-moderate)Likely Low-to-Moderate
This compoundBCFData not availableUnknown

Mobility and Distribution in Environmental Compartments (Soil, Water, Air)

The mobility and distribution of this compound in the environment dictate its presence and concentration in soil, water, and air. Once released, chloroanilines can enter various environmental pathways. nih.gov

Air: Chloroanilines can be transported over long distances in the atmosphere and subsequently deposited onto land or into water bodies through wet or dry deposition. nih.gov This allows for the contamination of ecosystems far from the original source of pollution. nih.gov

Water: In aquatic systems, the compound's fate is governed by its solubility, potential for degradation, and tendency to adsorb to suspended particles and sediment. The adsorption to sediment can act as both a sink, removing the compound from the water column, and a long-term source, as it can be slowly re-released. nih.gov

Soil: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Chemicals with high Koc values are less mobile as they bind strongly to the organic fraction of the soil. seview.com Anilines and chloroanilines have a known tendency to adsorb to soil particles, which would limit their mobility and potential to leach into groundwater. researchgate.net However, this binding is not always irreversible, and the compound can still pose a risk to soil ecosystems and potentially groundwater over long periods.

Advanced Analytical Techniques for Trace Quantification in Complex Matrices

Detecting and quantifying trace levels of this compound in complex environmental matrices like water, soil, and biological tissues requires highly sensitive and selective analytical methods. Gas chromatography (GC) is a powerful technique for this purpose, particularly when coupled with a specialized detector.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is an exceptionally suitable method for the analysis of halogenated compounds. scioninstruments.commeasurlabs.com The ECD is highly selective and sensitive to molecules containing electronegative atoms, such as chlorine and bromine. scioninstruments.comlibretexts.org

The principle of operation involves a radioactive source (typically Nickel-63) that emits beta particles (electrons). scioninstruments.com These electrons ionize the carrier gas (often nitrogen), generating a constant, low-level electrical current between two electrodes. libretexts.orgchromatographyonline.com When an electronegative analyte, such as this compound, passes through the detector, it "captures" some of the free electrons. measurlabs.com This capture event causes a decrease in the standing current, which is measured as a positive signal. libretexts.orgchromatographyonline.com Because the ECD responds strongly to halogenated compounds and is relatively insensitive to non-halogenated hydrocarbons, alcohols, or amines, it provides excellent selectivity for analyzing trace amounts of contaminants like this compound in complex environmental samples. libretexts.org The detection limits for this technique are often in the picogram (pg) range. chromatographyonline.compublications.gc.ca

To further improve the analysis of anilines by GC, a derivatization step is often employed prior to injection. researchgate.netjfda-online.com Derivatization is a chemical modification of the analyte to create a new compound with more desirable properties for analysis. The goals of derivatization for GC analysis include increasing volatility, improving thermal stability, and enhancing detector response. jfda-online.com

For haloanilines, derivatization can significantly improve peak shape and increase the sensitivity of GC-ECD analysis. Two common strategies are:

Acylation: This involves reacting the amine group of the aniline (B41778) with an acylating agent, such as a perfluorinated anhydride (B1165640). Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. publications.gc.ca These reactions form stable amide derivatives that are more volatile and exhibit excellent chromatographic behavior. publications.gc.ca Crucially, the addition of multiple fluorine atoms in the derivative greatly enhances the electron-capturing properties of the molecule, leading to a much stronger response from the ECD and therefore lower detection limits. publications.gc.ca

Bromination: In this approach, additional bromine atoms are added to the aromatic ring. For chloroanilines, this can be achieved by reacting the sample with bromine water. researchgate.net The resulting poly-brominated derivatives are extremely sensitive to the ECD. This method has been successfully used to determine trace amounts of various chloroanilines in drinking water, with detection limits as low as 0.002–0.007 µg/L. researchgate.net

These derivatization techniques transform the parent aniline into a molecule that is more amenable to separation and detection, allowing for robust and ultra-sensitive quantification in challenging environmental samples.

Table 2: Common Derivatization Strategies for Aniline Analysis by GC-ECD
StrategyReagent ExamplesDerivative FormedPrimary Benefits
AcylationTrifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA)Fluoroacyl amideIncreases volatility and thermal stability; significantly enhances ECD response due to added fluorine atoms. publications.gc.ca
BrominationBromine waterBromo-substituted anilineCreates polyhalogenated derivatives with a very strong ECD response, enabling extremely low detection limits. researchgate.net

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-bromo-3-chloroaniline and its derivatives is geared towards greener and more efficient methodologies. Traditional synthetic methods for halogenated anilines often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research will prioritize the development of more sustainable and atom-economical routes.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key focus. rsc.org Catalytic processes are superior to stoichiometric ones in achieving higher atom economy. rsc.org For instance, the catalytic synthesis of aniline (B41778) has a 72% atom economy, a significant improvement over the traditional Béchamp process at 35%. rsc.org Future work on this compound will likely focus on catalytic hydrogenation using H₂ as a reducing agent, which is an attractive, atom-economical approach. cbseacademic.nic.in The selective catalytic reduction of the corresponding halogenated nitroaromatic compound is a widely used method for synthesizing halogenated anilines. researchgate.net

Key areas for development include:

Catalytic Systems: Investigating novel heterogeneous and homogeneous catalysts that can facilitate the selective synthesis of this compound with high yield and purity under mild conditions. This includes the use of noble metal-based catalysts or more abundant and less toxic metal catalysts.

One-Pot Syntheses: Designing multi-component reactions where this compound can be synthesized from simple precursors in a single step, minimizing purification processes and solvent usage.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. innospk.com

Exploration of Novel Reaction Pathways for Diverse Derivatization

The reactivity of the amino group and the two different halogen substituents (bromo and chloro) on the aromatic ring of this compound provides a rich platform for chemical modification. Future research will explore novel reaction pathways to create a diverse range of derivatives with tailored properties.

The amino group can undergo various transformations, including acylation, alkylation, and diazotization, leading to a wide array of functionalized molecules. The bromine and chlorine atoms can participate in different coupling and substitution reactions, with the C-Br bond generally being more reactive than the C-Cl bond in cross-coupling reactions. This differential reactivity can be exploited for selective functionalization. For example, related compounds like 2-bromo-5-chloroaniline (B1280272) undergo substitution at the 2-bromo position. chemicalbook.com

Future exploration will likely focus on:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., using palladium, copper, or nickel catalysts) that can selectively activate either the C-Br or C-Cl bond for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. This allows for the controlled introduction of various aryl, alkyl, and alkynyl groups.

Directed Ortho-Metalation: Utilizing the directing ability of the amino group (or a protected form) to achieve selective functionalization at the positions ortho to it.

Photoredox and Electrochemical Methods: Employing light or electricity to drive novel transformations, offering green and efficient alternatives to traditional thermal methods for derivatization.

Application of Advanced Computational Methodologies for Predictive Design

Advanced computational chemistry methods are poised to play a crucial role in accelerating the design and discovery of new molecules based on the this compound scaffold. swinburne.edu.au These in silico techniques can predict molecular properties, reactivity, and biological activity, thus guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and screening.

Methodologies that will be pivotal include:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure of this compound and its derivatives. This allows for the prediction of reaction mechanisms, regioselectivity, and the stability of intermediates, aiding in the design of new synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or toxicity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis.

Molecular Docking: For drug discovery applications, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This provides insights into the potential mechanism of action and helps in the rational design of more potent and selective inhibitors. h1.co

Targeted Drug Discovery and Development Based on this compound Scaffolds

Halogenated anilines are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.net The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its lipophilicity, metabolic stability, and binding affinity. Chlorine, in particular, is a key ingredient in many drugs used to treat a variety of diseases. nih.gov

The this compound scaffold offers a unique starting point for the development of new therapeutic agents. Future research in this area will involve:

Combinatorial Chemistry and High-Throughput Screening: Synthesizing large libraries of diverse compounds derived from this compound. These libraries can then be screened against a wide range of biological targets to identify novel "hit" compounds. acs.org

Fragment-Based Drug Design: Using this compound as a molecular fragment that can be elaborated or combined with other fragments to build potent and selective ligands for specific protein targets.

Development of Bioactive Compounds: The scaffold can be incorporated into molecules designed to have specific therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activity, similar to how other halogenated anilines serve as intermediates for pharmaceuticals. chemicalbook.com

Comprehensive Environmental Risk Assessment and Remediation Strategies

As with many halogenated aromatic compounds, it is crucial to understand the environmental fate and potential toxicity of this compound. nih.gov Aniline and its derivatives are common in wastewater from pharmaceutical and dye industries. nih.gov Future research must include a thorough environmental risk assessment to ensure its safe handling, use, and disposal.

Key research directions include:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation under various environmental conditions (aerobic and anaerobic). nih.govresearchgate.net Identifying microbial strains or consortia capable of metabolizing this compound is a key step towards developing bioremediation strategies.

Toxicity Assessment: Conducting comprehensive ecotoxicological studies to determine the potential impact of this compound on various organisms, including aquatic life. cdhfinechemical.comlgcstandards.com This data is essential for establishing environmental quality standards.

Remediation Technologies: Developing and optimizing effective remediation strategies for contaminated soil and water. This could include bioremediation techniques like bioaugmentation, mycoremediation (using fungi), or physical-chemical methods such as advanced oxidation processes (AOPs), which have shown effectiveness in degrading other anilines. nih.govnih.govmdpi.com

Interactive Data Table: Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₆H₅BrClN nih.govsigmaaldrich.com
Molecular Weight 206.47 g/mol sigmaaldrich.com
CAS Number 96558-73-5 nih.gov
Appearance Solid sigmaaldrich.com

Q & A

Q. What are the standard synthetic routes for 2-bromo-3-chloroaniline, and how can purity be optimized?

this compound (CAS: 96558-73-5) is typically synthesized via bromination of 3-chloroaniline under controlled conditions. A common method involves using bromine in acetic acid, which introduces bromine at the ortho position relative to the amino group due to directing effects . Key steps include:

  • Reagent Ratios : Stoichiometric control of bromine to avoid over-bromination.
  • Temperature : Reactions are conducted at 0–5°C to minimize side products.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity. Hydrochloride salt formation (e.g., 2-bromo-3-methoxyaniline hydrochloride) can further enhance stability .

Q. How can structural characterization of this compound be performed?

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) shows aromatic protons as multiplet signals (δ 6.8–7.4 ppm), with NH2_2 protons at δ 4.2–4.5 ppm (exchangeable). 13^{13}C NMR confirms substitution patterns via distinct C-Br (δ 115–120 ppm) and C-Cl (δ 125–130 ppm) shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 206.4676 (C6_6H5_5BrClN) .
  • Elemental Analysis : Confirms Br and Cl content within ±0.3% deviation.

Q. What are the key physicochemical properties relevant to experimental design?

  • Boiling Point : 277.4°C at 760 mmHg .
  • Density : 1.723 g/cm3^3, critical for solvent selection in liquid-phase reactions .
  • Solubility : Limited in water (<0.1 g/L), soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (chloroform).

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution impact bromination of 3-chloroaniline derivatives?

Bromination of 3-chloroaniline predominantly yields this compound due to the amino group’s strong para/ortho-directing effects. However, competing reactions (e.g., di-bromination or meta-substitution) can occur under excess Br2_2 or elevated temperatures. Computational studies (DFT) suggest that steric hindrance from the chloro substituent further stabilizes the ortho-brominated product .

Q. How can computational modeling predict reactivity and stability of this compound?

  • DFT Calculations : Optimize molecular geometry to assess bond angles and charge distribution. For example, the C-Br bond length (1.89 Å) and C-Cl bond (1.74 Å) correlate with experimental XRD data .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting coupling reactions (e.g., Suzuki-Miyaura).

Q. What methodologies address contradictory data in synthesis yields?

Discrepancies in reported yields (e.g., 38% vs. 92% in bromination) arise from:

  • Catalyst Use : Lewis acids (e.g., FeCl3_3) improve regioselectivity but may degrade NH2_2 groups.
  • Solvent Effects : Polar solvents stabilize intermediates but slow reaction kinetics.
  • Byproduct Analysis : GC-MS or HPLC identifies impurities like 4-bromo-3-chloroaniline or di-brominated derivatives .

Q. How can microbial ecosystems be engineered for this compound biodegradation?

Adaptive laboratory evolution (ALE) selects microbial consortia capable of degrading halogenated anilines. For example:

  • Selection Pressure : Gradual exposure to this compound enriches species with dehalogenase enzymes.
  • Metagenomics : Post-selection sequencing identifies key degraders (e.g., Pseudomonas spp.) and metabolic pathways (e.g., oxidative dehalogenation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.